Higher Lipophilicity (logP) Relative to the 5‑Chloro Analog
The calculated octanol–water partition coefficient (logP) of 5‑bromo‑8‑methylquinoline is 3.454, whereas the 5‑chloro analog exhibits a logP of 3.197 . This ΔlogP of +0.257 (≈0.26 units) reflects the greater hydrophobic van der Waals volume of bromine versus chlorine. In drug design, a logP shift of this magnitude can influence membrane permeability, plasma protein binding, and metabolic clearance [1].
| Evidence Dimension | Calculated logP (octanol–water partition coefficient) |
|---|---|
| Target Compound Data | logP = 3.454 (calculated) |
| Comparator Or Baseline | 5‑Chloro‑8‑methylquinoline (CAS 78941‑95‑4): logP = 3.197 (calculated) |
| Quantified Difference | ΔlogP = +0.257 (Br analog more lipophilic by ≈0.3 units) |
| Conditions | Calculated using Advanced Chemistry Development (ACD/Labs) Software V11.02; values taken from independent supplier analytical data sheets for each compound. |
Why This Matters
The systematic logP shift allows medicinal chemists to tune the lipophilicity of lead series without altering the core quinoline scaffold, directly impacting oral bioavailability and distribution volume.
- [1] Lipinski, C.A. Drug‑like properties and the causes of poor solubility and poor permeability. J. Pharmacol. Toxicol. Methods 2000, 44, 235‑249. View Source
